

refining the protocol for [specific application] of 2-Pyridinol-1-oxide

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Compound of Interest

Compound Name: 2-Pyridinol-1-oxide

Cat. No.: B179263

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Technical Support Center: 2-Pyridinol-1-oxide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **2-Pyridinol-1-oxide** (also known as HOPO).

Frequently Asked Questions (FAQs)

General Properties and Handling

- What are the physical and chemical properties of **2-Pyridinol-1-oxide**? **2-Pyridinol-1-oxide** is typically a white to yellow or beige powder.^{[1][2][3]} It is soluble in water and methanol, and slightly soluble in chloroform and DMSO.^[4] Key quantitative properties are summarized in the table below.

Property	Value	References
CAS Number	13161-30-3	[2][3]
Molecular Formula	C ₅ H ₅ NO ₂	[3][5]
Molecular Weight	111.10 g/mol	[3][5]
Melting Point	147-152 °C	[3][6]
Purity	Typically >98%	[2][3]
Storage Temperature	Room Temperature or 0-8 °C	[3][7]
Stability	At least 2 years at room temperature	[3]

- What are the main applications of **2-Pyridinol-1-oxide**? **2-Pyridinol-1-oxide** is a versatile intermediate primarily used in:
 - Pharmaceutical Synthesis: It is a crucial building block in the synthesis of therapeutics, notably as a key intermediate for Paxlovid.[2]
 - Peptide Synthesis: It is used as a peptide coupling agent to facilitate the formation of amide bonds and can help in reducing racemization.[4][8]
 - Coordination Chemistry: Its strong chelating properties make it valuable for forming stable metal complexes, which have applications in catalysis and materials science.[2][9]
 - Analytical Chemistry: It can be used as a reagent for the detection of metal ions.[7]
 - Agrochemicals: It is used in the formulation of fungicides and herbicides.[9]
- What are the recommended storage and handling conditions for **2-Pyridinol-1-oxide**? Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[10] While it is stable for at least two years at room temperature, some suppliers recommend storage at 0-8 °C.[3][7] It is important to avoid generating dust, as fine dust can form explosive mixtures with air.[10] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[10][11]

Synthesis and Purification

- How is **2-Pyridinol-1-oxide** synthesized? There are several synthetic routes. Two common methods are:
 - From Pyridine-1-oxide: This involves heating pyridine-1-oxide with acetic anhydride, followed by oxidation with hydrogen peroxide and subsequent hydrolysis.[\[1\]](#)
 - From 2-Chloropyridine: This is a scalable, one-pot synthesis involving the oxidation of 2-chloropyridine with hydrogen peroxide in the presence of a sodium tungstate catalyst, followed by in-situ hydrolysis.[\[1\]](#)
- How can the purity of **2-Pyridinol-1-oxide** be assessed? The purity of **2-Pyridinol-1-oxide** can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[\[7\]](#)

Troubleshooting Guides

Synthesis of **2-Pyridinol-1-oxide**

Issue	Possible Cause(s)	Suggested Solution(s)
Low Yield	<ul style="list-style-type: none">- Incomplete reaction.- Suboptimal reaction temperature or time.- Degradation of starting material or product.	<ul style="list-style-type: none">- Monitor the reaction progress using TLC or another suitable analytical method.- Ensure precise temperature control as specified in the protocol. For the synthesis from pyridine-1-oxide, maintain reflux at 138–140°C and oxidation at 75°C.[1] For the 2-chloropyridine method, maintain oxidation at 55°C and hydrolysis at 100°C.[1] - Use high-purity starting materials and ensure reagents like hydrogen peroxide are not expired.
Impure Product	<ul style="list-style-type: none">- Presence of unreacted starting materials.- Formation of byproducts.- Inefficient purification.	<ul style="list-style-type: none">- Ensure the reaction goes to completion.- Carefully control reaction conditions to minimize side reactions.- Purify the product by recrystallization, for example, from an ethanol/water mixture.[1]

Application in Peptide Synthesis

Issue	Possible Cause(s)	Suggested Solution(s)
Low Peptide Yield	<ul style="list-style-type: none">- Inefficient coupling.- Aggregation of the peptide chain.- Premature cleavage from the resin.	<ul style="list-style-type: none">- Use 2-Pyridinol-1-oxide as a coupling additive with a carbodiimide like EDC to improve coupling efficiency.[8]- If aggregation is suspected, consider using a different solvent system.- Ensure the correct resin and cleavage conditions are used for your specific peptide.
Racemization of Amino Acids	<ul style="list-style-type: none">- Over-activation of the carboxylic acid.- Prolonged exposure to basic conditions.	<ul style="list-style-type: none">- 2-Pyridinol-1-oxide is known to suppress racemization compared to some other coupling additives.[8]- Minimize the time the peptide is exposed to basic conditions during the coupling step.

Application in Metal Chelation

Issue	Possible Cause(s)	Suggested Solution(s)
Incomplete Complex Formation	- Incorrect stoichiometry of metal ion to ligand. - pH of the solution is not optimal for chelation. - Presence of competing ions.	- Ensure the correct molar ratio of 2-Pyridinol-1-oxide to the metal ion is used. - Adjust the pH of the solution to facilitate the deprotonation of the hydroxyl group of 2-Pyridinol-1-oxide, which is often necessary for chelation. - If possible, remove or minimize the concentration of other ions that may compete for binding to 2-Pyridinol-1-oxide.
Precipitation of Metal Hydroxide	- The pH of the solution is too high.	- Carefully control the pH of the solution to ensure it is suitable for chelation without causing the precipitation of the metal hydroxide.

Experimental Protocols

Synthesis of **2-Pyridinol-1-oxide** from Pyridine-1-oxide^[1]

- **Acylation:** Heat a mixture of pyridine-1-oxide and a significant excess of acetic anhydride at reflux (138–140°C).
- **Removal of Excess Reagent:** After the reaction is complete, remove the excess acetic anhydride.
- **Oxidation:** Dissolve the resulting intermediate in glacial acetic acid and treat with 30% hydrogen peroxide at 75°C for an extended period (e.g., 19-23 hours).
- **Quenching and Hydrolysis:** Quench the reaction and then hydrolyze the acetyl groups with hydrochloric acid to yield the final product.

- Purification: The product can be purified by recrystallization. This method typically yields 68-72% of **2-Pyridinol-1-oxide**.

Industrial Synthesis of **2-Pyridinol-1-oxide** from 2-Chloropyridine[1]

This one-pot synthesis is advantageous for its high conversion rate and use of an aqueous reaction medium.

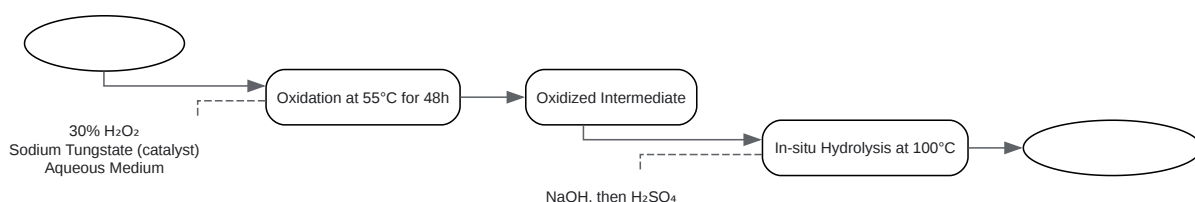
- Oxidation: In an aqueous medium, oxidize 2-chloropyridine with 30% hydrogen peroxide at 55°C for 48 hours in the presence of sodium tungstate as a catalyst.
- In-situ Hydrolysis: Following oxidation, perform hydrolysis at 100°C by adding NaOH, followed by neutralization with H₂SO₄.
- Isolation: The product can be isolated from the aqueous solution. This method has a high conversion rate (84% of 2-chloropyridine) and a near-quantitative yield after hydrolysis.

Visualizations



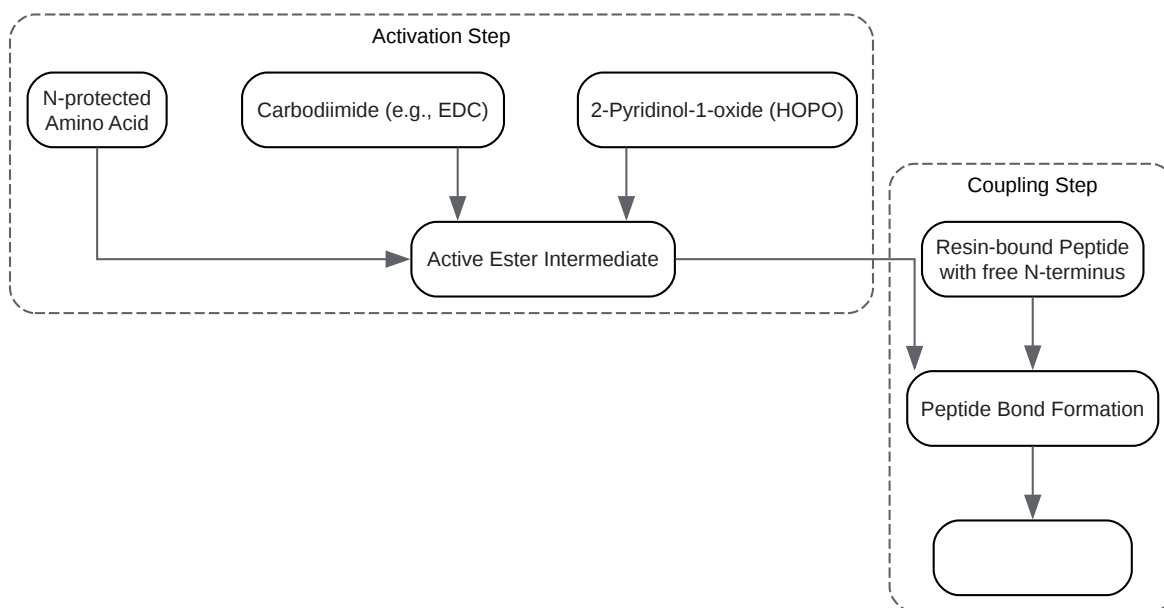
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Caption: Workflow for the synthesis of **2-Pyridinol-1-oxide** from Pyridine-1-oxide.



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Caption: Workflow for the industrial synthesis of **2-Pyridinol-1-oxide** from 2-Chloropyridine.



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Caption: General workflow for using **2-Pyridinol-1-oxide** (HOPO) in peptide synthesis.

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